N-(3-cyanothiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-10-7-11(3-4-13(10)19-2)8-14(18)17-15-12(9-16)5-6-20-15/h3-7H,8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYDOFKRWKHCQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2=C(C=CS2)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanothiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.
Acetamide Formation: The acetamide moiety is formed by reacting the cyano-substituted thiophene with an appropriate amine under acidic or basic conditions.
Attachment of the Methoxy-Methylphenyl Group: The final step involves coupling the acetamide intermediate with 4-methoxy-3-methylphenyl acetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-methoxy-3-methylbenzoic acid.
Reduction: Formation of N-(3-aminothiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Medicine:
Drug Development: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Materials Science: Utilized in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and acetamide groups can form hydrogen bonds and other interactions with active sites, influencing biological pathways. The methoxy and methyl groups may enhance the compound’s lipophilicity, aiding in membrane permeability and bioavailability.
Comparison with Similar Compounds
- N-(3-cyanothiophen-2-yl)-2-phenylacetamide
- N-(3-cyanothiophen-2-yl)-2-(4-methoxyphenyl)acetamide
- N-(3-cyanothiophen-2-yl)-2-(3-methylphenyl)acetamide
Comparison: N-(3-cyanothiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its electronic properties and reactivity. This dual substitution can enhance its interactions with biological targets and improve its pharmacokinetic profile compared to similar compounds lacking these groups.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Biological Activity
N-(3-cyanothiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide, with the CAS number 955826-06-9, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, structural characteristics, and biological effects, particularly focusing on its antioxidant and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 286.4 g/mol. The compound features a thiophene ring substituted with a cyano group and an acetamide moiety linked to a methoxy-substituted phenyl group. The structural representation is as follows:
| Property | Value |
|---|---|
| CAS Number | 955826-06-9 |
| Molecular Formula | C15H14N2O2S |
| Molecular Weight | 286.4 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the acylation of 2-amino thiophene derivatives. The process has been optimized for yield and purity, often employing methods such as N-acylation reactions under controlled conditions.
Antioxidant Activity
Research has indicated that this compound exhibits moderate antioxidant properties. An ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay was employed to evaluate its effectiveness in scavenging free radicals. The results demonstrated that the compound could reduce oxidative stress in vitro, which is crucial for preventing cellular damage linked to various diseases.
Antimicrobial Activity
The compound has also shown significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies utilizing the microdilution method revealed that it effectively inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli. Additionally, it demonstrated antifungal properties against yeast strains like Candida glabrata and Candida krusei, indicating its potential as a broad-spectrum antimicrobial agent.
Case Studies
- Antioxidant Efficacy : In a study published in ACS Omega, this compound was subjected to various antioxidant assays where it exhibited a notable ability to reduce oxidative stress markers in cell cultures. This suggests its potential application in formulations aimed at combating oxidative damage in cells.
- Antimicrobial Testing : A comprehensive study evaluated the antimicrobial effects of this compound against multiple bacterial and fungal strains. The findings highlighted its effectiveness at low concentrations, suggesting that it could be developed into a therapeutic agent for treating infections caused by resistant strains.
Research Findings Summary
| Activity Type | Assay Method | Results |
|---|---|---|
| Antioxidant | ABTS Assay | Moderate scavenging ability |
| Antimicrobial | Microdilution Method | Significant inhibition of bacteria and fungi |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical formula:
- Molecular Formula : C15H16N2O3S
- Molecular Weight : 304.36 g/mol
The structure comprises a thiophene ring, a methoxy group, and an acetamide moiety, contributing to its diverse biological activities.
Anticancer Properties
Research indicates that N-(3-cyanothiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structural motifs have shown selective cytotoxicity against human cancer cells while sparing normal cells .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. Molecular docking studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This inhibition could provide a pathway for developing new anti-inflammatory drugs.
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL, indicating potential for use in treating infections .
Case Study 1: Anticancer Activity Assessment
In a study conducted by the National Cancer Institute (NCI), this compound was tested against a panel of cancer cell lines. The results indicated a significant inhibition of cell growth, with a mean growth inhibition rate exceeding 50% across multiple lines .
Case Study 2: Inhibition of 5-Lipoxygenase
A molecular docking study evaluated the binding affinity of the compound to 5-lipoxygenase. Results suggested that it could effectively inhibit this enzyme, providing a basis for further investigation into its anti-inflammatory applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
